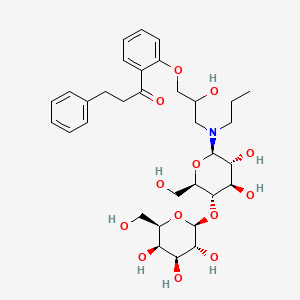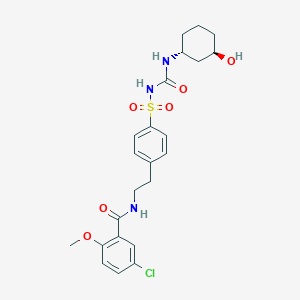
rac trans-3-Hydroxy Glyburide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac trans-3-Hydroxy Glyburide: is a metabolite of Glyburide, a second-generation sulfonylurea used primarily in the treatment of type 2 diabetes mellitus. This compound is characterized by its molecular formula C23H28ClN3O6S and a molecular weight of 510.00 . It is used extensively in biochemical and proteomics research .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of rac trans-3-Hydroxy Glyburide involves the hydroxylation of Glyburide. This process is typically mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9 . The reaction conditions often include the presence of these enzymes and appropriate cofactors to facilitate the hydroxylation process.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes and substrates to produce the compound efficiently .
化学反应分析
Types of Reactions: : rac trans-3-Hydroxy Glyburide undergoes several types of chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Glyburide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Glyburide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
rac trans-3-Hydroxy Glyburide is widely used in scientific research, particularly in the fields of:
作用机制
rac trans-3-Hydroxy Glyburide exerts its effects by interacting with the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This interaction leads to the closure of ATP-sensitive potassium channels, resulting in an increase in intracellular potassium and calcium ion concentrations . This cascade ultimately stimulates the release of insulin, thereby lowering blood glucose levels .
相似化合物的比较
Similar Compounds
rac trans-4-Hydroxy Glyburide: Another metabolite of Glyburide, formed by the hydroxylation at a different position on the molecule.
Glyburide: The parent compound, used as an antidiabetic drug.
Uniqueness: : rac trans-3-Hydroxy Glyburide is unique due to its specific hydroxylation position, which affects its interaction with biological targets and its metabolic profile. This specificity makes it a valuable compound for studying the detailed mechanisms of Glyburide metabolism and its pharmacological effects .
属性
分子式 |
C23H28ClN3O6S |
|---|---|
分子量 |
510.0 g/mol |
IUPAC 名称 |
5-chloro-N-[2-[4-[[(1R,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18-/m1/s1 |
InChI 键 |
VFBAJFAMXTVSQA-QZTJIDSGSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@H](C3)O |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


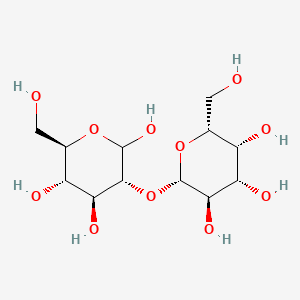
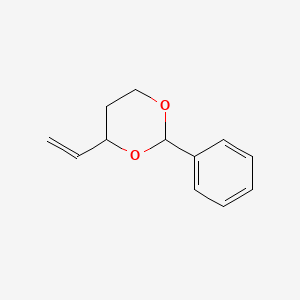
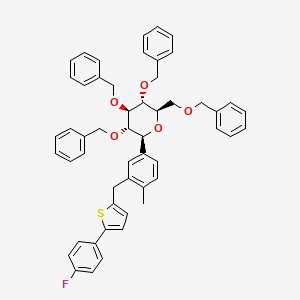
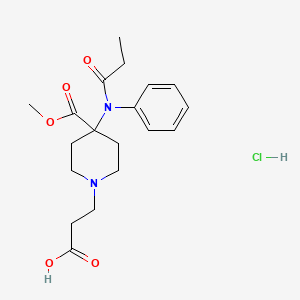
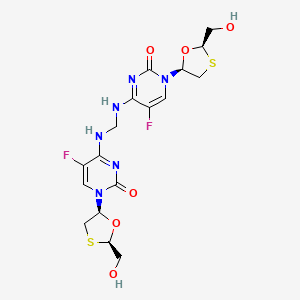
![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
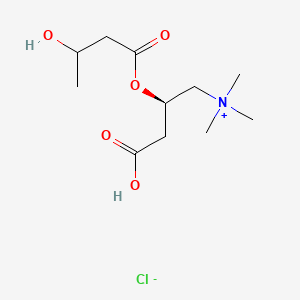
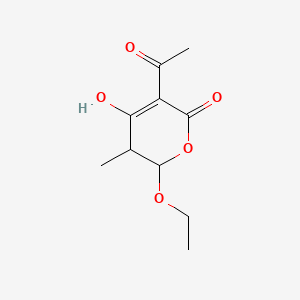
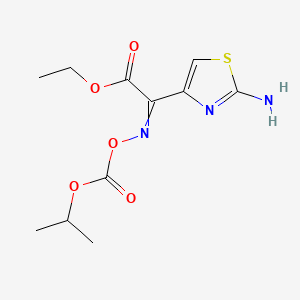
![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
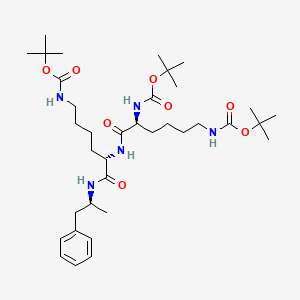
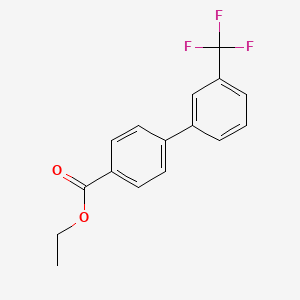
![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)
